molecular formula C14H8F4O3 B1440901 2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid CAS No. 1178720-03-0

2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid

Katalognummer: B1440901
CAS-Nummer: 1178720-03-0
Molekulargewicht: 300.2 g/mol
InChI-Schlüssel: DXQMHEDXKLQLAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid (CAS 1178720-03-0) is a high-purity fluorinated aromatic building block of molecular formula C14H8F4O3 and molecular weight 300.21 g/mol, critical for pharmaceutical and life science research . As a polyfluorinated benzoic acid derivative, this compound serves as a key precursor in the synthesis of Active Pharmaceutical Ingredients (APIs), where the incorporation of fluorine atoms is known to enhance agonistic activity toward target receptors, partly due to favorable halogen bonding interactions that improve binding potency . The strategic placement of both fluorine and trifluoromethoxy substituents on the biphenyl scaffold makes this compound a versatile synthetic intermediate for medicinal chemistry, particularly in structure-activity relationship (SAR) studies aimed at developing novel therapeutics . It is commonly utilized in condensation reactions and can be further functionalized into acid chlorides, esters, and other derivatives to expand its utility as a molecular scaffold . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. The compound may require cold-chain transportation .

Eigenschaften

IUPAC Name

2-fluoro-4-[4-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-12-7-9(3-6-11(12)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQMHEDXKLQLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681230
Record name 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178720-03-0
Record name 3-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Halogenation and Formation of 4-Halogen-1-trifluoromethoxybenzene

  • Starting from trifluoromethoxybenzene, halogenmethylation is performed to obtain 4-halogen-1-trifluoromethoxybenzene.
  • This can be achieved using formaldehyde and hydrobromic acid, often catalyzed by Lewis acids (e.g., zinc chloride or aluminum chloride) or proton acids.
  • Bromide ions can be generated in situ from alkali bromides and strong acids to facilitate the reaction.
  • This step is crucial for introducing a reactive halogen substituent for further transformations.

Conversion to (4-trifluoromethoxyphenyl)acetonitrile via Halogen-Cyanide Exchange

  • The 4-halogen-1-trifluoromethoxybenzene intermediate undergoes halogen-cyanide exchange to form (4-trifluoromethoxyphenyl)acetonitrile.
  • This nucleophilic substitution typically uses cyanide salts under controlled conditions.
  • This intermediate is pivotal for subsequent reduction to the corresponding amine or acid derivatives.

Reduction and Hydrolysis to Benzoic Acid Derivative

  • The nitrile intermediate is reduced in the presence of hydrogen and a nickel catalyst to yield the corresponding amine or aldehyde.
  • Hydrolysis or oxidation of these intermediates leads to the formation of the benzoic acid moiety.
  • The reduction and hydrolysis steps are conducted under carefully controlled temperatures (e.g., 50–110 °C) to maximize yield and purity.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Halogenmethylation Trifluoromethoxybenzene, formaldehyde, HBr, Lewis acid Ambient to reflux Not specified Lewis acids like ZnCl2 or AlCl3 catalyze reaction
Halogen-Cyanide Exchange 4-Halogen-1-trifluoromethoxybenzene, cyanide salts Moderate Not specified Nucleophilic substitution to nitrile
Reduction of Nitrile Hydrogen, nickel catalyst 50–110 High Controlled reduction to amine or aldehyde
Diazotization and Fluorination NaNO2, HCl/HBr/H2SO4, HBF4 0–55 73.5–91 Formation of aryl fluoride via diazonium salt
Isolation and Purification Filtration, washing, distillation Ambient to 210 77.7–97.7 Purification by crystallization and distillation

Representative Experimental Data from Patent CN101450891B

  • Diazotization Reaction: Amino trifluoromethoxyphenyl ether (0.5 mol) treated with NaNO2 (0.72 mol) in acidic medium at -10 to -5 °C, then warmed to 50–55 °C.
  • Fluoroborate Formation: Addition of HBF4 at 0 °C, yielding off-white solid with 87.6% yield.
  • Thermolysis: Heating to 210 °C under reduced pressure to decompose diazonium salt to aryl fluoride, with a thermolysis yield of 73.5%.
  • Purification: Neutralization and distillation under reduced pressure yielded organic phase with 88.9% purity and 77.7% yield.

Advantages and Limitations of Methods

Aspect Advantages Limitations
Halogenation step Uses commercially available trifluoromethoxybenzene; catalytic conditions Requires careful control of Lewis acid catalysts
Halogen-Cyanide exchange Efficient formation of nitrile intermediate Handling of cyanide salts requires safety precautions
Reduction step High yields under mild conditions with nickel catalyst Requires hydrogenation setup and catalyst recovery
Diazotization/fluorination High selectivity for aryl fluoride formation Sensitive to temperature and acid concentration
Overall process Multi-step but scalable for industrial production Some steps involve hazardous reagents and intermediates

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Role as a Building Block:
This compound serves as a precursor in the synthesis of various pharmaceuticals. The presence of fluorinated groups can improve the pharmacokinetic properties of drugs, such as increased metabolic stability and enhanced binding affinity to biological targets. For instance, it is used in the development of agonists for G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways and therapeutic applications .

Case Studies:

  • Agonistic Activity Enhancement: Research has shown that the incorporation of 2-fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid into drug candidates can significantly enhance their agonistic effects on GPCRs. This is attributed to the halogen bonding interactions that improve binding affinity .
  • Synthesis of FDA-Approved Drugs: The compound has been utilized in synthesizing drugs that contain trifluoromethyl groups, which are known for their biological activity and therapeutic potential.

Biochemical Applications

Enzyme Inhibition Studies:
The compound is valuable in studying enzyme inhibition mechanisms. Its ability to interact with specific enzymes can help elucidate pathways involved in diseases, providing insights for drug design.

Protein-Ligand Interactions:
The structural features of this compound allow it to engage in significant protein-ligand interactions, making it a focus for research on molecular recognition processes.

Material Science

Electrochromic Devices:
In material science, this compound has applications in developing electrochromic devices (ECDs). The unique electronic properties imparted by the fluorinated groups can enhance the performance of these devices, which are used in smart windows and displays.

Chemical Reactivity

Reactivity Overview:
The chemical structure of this compound allows it to undergo various reactions:

  • Nucleophilic Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitutions, expanding the range of derivatives that can be synthesized.
  • Esterification and Amidation: The carboxylic acid functional group enables reactions to form esters or amides, which are crucial for creating derivatives with specific biological activities.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their properties based on the evidence:

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Melting Point (°C) Key Applications/Findings
2-Fluoro-4-(trifluoromethyl)benzoic acid Trifluoromethyl (CF₃) 208.11 168–170 API precursor; enhances receptor activity
2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid Oxadiazole with CF₃ N/A N/A HDAC inhibitor intermediate
2-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzoic acid Pyrazole ring 219 (MS) N/A SAR studies in heterocyclic systems
4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid 4-Fluorophenyl + hydroxyl N/A N/A Biphenyl scaffold for drug design
2-Fluoro-4-(propan-2-yl)benzoic acid Isopropyl 182.19 N/A Alkyl-substituted analog

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in 2-fluoro-4-(trifluoromethyl)benzoic acid lowers the pKa of the benzoic acid (increasing acidity) and enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs .
  • Heterocyclic Substituents: The oxadiazole group in introduces hydrogen-bonding capabilities, which may improve target engagement in enzyme inhibitors like HDACs .
  • Aromatic vs. Isopropyl () adds steric bulk without electronic effects, useful for probing steric tolerance in receptor pockets .

Biologische Aktivität

2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid is a fluorinated aromatic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, including enzyme inhibition and receptor modulation. This article explores the compound's biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H8F4O3C_{14}H_8F_4O_3, with a molecular weight of approximately 300.21 g/mol. The presence of fluorine and trifluoromethoxy groups enhances its lipophilicity and biological activity, making it a valuable building block in drug development.

Enzyme Interactions

Research indicates that this compound interacts with several enzymes, notably lactate dehydrogenase (LDH). LDH plays a crucial role in the glycolysis pathway by converting lactate to pyruvate. The interaction of this compound with LDH results in enzyme inhibition, thereby affecting cellular metabolism and energy production.

Cellular Effects

The compound influences various cell signaling pathways, particularly the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. By modulating these pathways, this compound can affect gene expression and cellular responses to external stimuli.

The mechanism of action for this compound involves its binding affinity to specific biomolecules. The trifluoromethoxy group enhances the compound's interaction with G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes. This interaction can lead to agonistic effects on these receptors, potentially improving therapeutic outcomes in various diseases.

Antitumor Activity

In vitro studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, compounds with similar fluorinated structures showed IC50 values against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2) comparable to established drugs like sorafenib .

CompoundTargetIC50 (μM)
SorafenibEGFR0.02
Compound 10bEGFR0.05
Compound 10qVEGFR-20.08

These findings suggest that the incorporation of trifluoromethyl groups can enhance the potency of compounds targeting these receptors.

Antitubercular Activity

Another study explored the potential antitubercular activity of similar compounds against Mycobacterium tuberculosis. Derivatives demonstrated minimal inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL, indicating promising activity against both drug-sensitive and resistant strains .

CompoundMIC (μg/mL)Activity
Compound 3m4Active against M. tuberculosis H37Rv
Compound X32Active against rifampicin-resistant strains

Q & A

Q. What are common synthetic routes for 2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated benzoic acid derivatives and trifluoromethoxyphenyl boronic esters. For example, 4-bromo-2-fluorobenzoic acid can react with 4-(trifluoromethoxy)phenylboronic acid under palladium catalysis. Yield optimization requires precise control of temperature (80–100°C), solvent (toluene/ethanol mixtures), and base (Na₂CO₃). Post-reaction purification via recrystallization or column chromatography is critical to isolate the product .

Q. How is the purity of this compound assessed using analytical techniques?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. A reversed-phase C18 column and mobile phase (acetonitrile/water with 0.1% trifluoroacetic acid) achieve baseline separation of impurities. Chromatograms should show ≥98% peak area for the target compound (referencing retention time calibration). Mass spectrometry (LC-MS) confirms molecular integrity .

Q. What are the key spectroscopic characteristics for structural identification?

  • Methodological Answer :
  • ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 7.2–8.1 ppm, with distinct splitting due to fluorine coupling. The trifluoromethoxy group (CF₃O) shows a singlet at ~δ 3.9 ppm in ¹⁹F NMR.
  • IR : Strong carbonyl stretch (C=O) at ~1680 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹).
  • XRD : Crystallographic data (e.g., triclinic P1 space group, unit cell parameters) validate solid-state structure .

Advanced Research Questions

Q. How can contradictions in synthetic yields from different methods be resolved?

  • Methodological Answer : Conflicting yields often arise from competing side reactions (e.g., dehalogenation or ester hydrolysis). Systematic optimization includes:
  • Screening alternative catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
  • Varying solvent polarity (DMF for polar intermediates vs. toluene for non-polar systems).
  • Monitoring reaction progress via TLC or in situ FTIR to identify kinetic bottlenecks. Reproducibility requires strict anhydrous conditions and inert atmospheres .

Q. What crystallographic methods determine the solid-state structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed. Key steps:
  • Crystal growth via slow evaporation from ethanol/water.
  • Data collection at 100 K using MoKα radiation (λ = 0.71073 Å).
  • Structure solution with SHELXS-97 and refinement via full-matrix least-squares.
  • Validation of bond lengths (e.g., C-F = 1.34 Å) and angles against similar fluorinated benzoic acids .

Q. How can the compound’s potential as an enzyme inhibitor be evaluated?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of cyclooxygenase (COX) or kinases using fluorogenic substrates. IC₅₀ values are derived from dose-response curves (e.g., 10–100 μM range).
  • Molecular Docking : Simulate binding to active sites (PDB ID: 1CX2) with AutoDock Vina. Key interactions include hydrogen bonding with the carboxylic acid group and π-stacking with the trifluoromethoxyphenyl moiety .

Q. What strategies optimize solubility for biological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS (pH 7.4) for aqueous compatibility.
  • Salt Formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH to enhance hydrophilicity.
  • Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) for sustained release in cell-based studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.